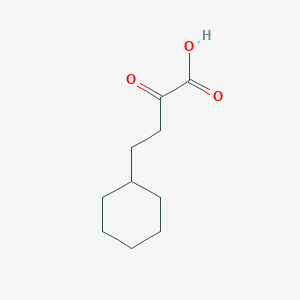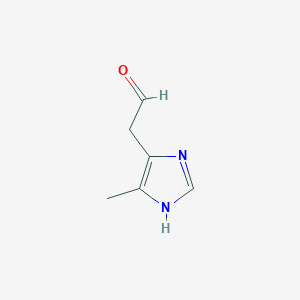
3-(Perfluorophenyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Perfluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H6F5N It is characterized by the presence of a perfluorophenyl group attached to a prop-2-en-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)prop-2-en-1-amine typically involves the reaction of perfluorobenzene with allylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where perfluorobenzene is reacted with allylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(Perfluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The perfluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(Perfluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Perfluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The perfluorophenyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with biological molecules. Studies have shown that it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3,4,5,6-Pentafluorophenyl)prop-2-en-1-amine
- 3-(Perfluorophenyl)prop-2-en-1-one
- 3-(Perfluorophenyl)prop-2-en-1-ol
Uniqueness
3-(Perfluorophenyl)prop-2-en-1-amine is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring high chemical stability
Propiedades
Fórmula molecular |
C9H6F5N |
|---|---|
Peso molecular |
223.14 g/mol |
Nombre IUPAC |
(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H,3,15H2/b2-1+ |
Clave InChI |
IHWYGIPLYOJMEG-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/C1=C(C(=C(C(=C1F)F)F)F)F)N |
SMILES canónico |
C(C=CC1=C(C(=C(C(=C1F)F)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





